molecular formula C5H11NO3S B2698001 4-Methoxy-1,2-thiazinane 1,1-dioxide CAS No. 291514-18-6

4-Methoxy-1,2-thiazinane 1,1-dioxide

Cat. No. B2698001
CAS RN: 291514-18-6
M. Wt: 165.21
InChI Key: AMLIXPDGKIFUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1,2-thiazinane 1,1-dioxide is a chemical compound with the molecular formula C5H11NO3S . It is a derivative of 1,2-thiazinane 1,1-dioxide, which is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1,2-thiazinane 1,1-dioxide is characterized by the presence of a thiazinane ring, which is a six-membered ring containing nitrogen and sulfur atoms . The molecular weight of this compound is 165.211 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-1,2-thiazinane 1,1-dioxide are not detailed in the available resources, related compounds such as 1,2,4-thiadiazinane 1,1-dioxides have been synthesized via three-component SuFEx type reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-1,2-thiazinane 1,1-dioxide:

Pharmaceutical Applications

4-Methoxy-1,2-thiazinane 1,1-dioxide: has shown potential in the development of novel pharmaceuticals. Its unique structure, containing both nitrogen and sulfur atoms, makes it a valuable scaffold for drug design. Research has indicated its potential as an anti-HIV agent due to its ability to inhibit viral replication . Additionally, derivatives of this compound have been explored for their analgesic and anti-inflammatory properties .

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. The presence of the thiazinane ring enhances its ability to interact with bacterial cell walls, making it a promising candidate for the development of new antibiotics . Studies have shown that it can be effective against a range of bacterial strains, including those resistant to conventional antibiotics .

Agricultural Chemicals

In agriculture, 4-Methoxy-1,2-thiazinane 1,1-dioxide has been investigated for its potential as a pesticide. Its ability to disrupt the nervous system of pests makes it an effective insecticide . Additionally, its relatively low toxicity to non-target organisms makes it an attractive option for integrated pest management strategies .

Material Science

The unique chemical properties of 4-Methoxy-1,2-thiazinane 1,1-dioxide have also been explored in material science. It has been used as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties . These polymers have potential applications in various industries, including automotive and aerospace .

Catalysis

In the field of catalysis, 4-Methoxy-1,2-thiazinane 1,1-dioxide has been utilized as a ligand in the development of new catalytic systems. Its ability to coordinate with metal ions makes it useful in facilitating various chemical reactions, including hydrogenation and oxidation processes . This has significant implications for industrial chemistry and the production of fine chemicals .

Environmental Applications

Research has also focused on the environmental applications of this compound. It has been studied for its potential in the removal of heavy metals from wastewater due to its strong chelating properties . This makes it a valuable tool in environmental remediation efforts, particularly in areas affected by industrial pollution .

Biochemical Research

In biochemical research, 4-Methoxy-1,2-thiazinane 1,1-dioxide has been used as a probe to study enzyme mechanisms. Its ability to mimic natural substrates allows researchers to investigate the catalytic processes of various enzymes . This can lead to a better understanding of enzyme function and the development of enzyme inhibitors for therapeutic use .

Synthetic Chemistry

Finally, 4-Methoxy-1,2-thiazinane 1,1-dioxide is valuable in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile building block for the construction of diverse chemical entities . This has broad implications for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Chemistry of Substituted Thiazinanes and Their Derivatives

Safety and Hazards

The safety information available indicates that 4-Methoxy-1,2-thiazinane 1,1-dioxide may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

4-methoxythiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIXPDGKIFUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCS(=O)(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1,2-thiazinane 1,1-dioxide

Synthesis routes and methods

Procedure details

A mixture of 2-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide (0.600 g, 4.5 mmol), p-toluenesulfonic acid hydrate (0.086 g, 0.5 mmol) and methanol (50 mL) was stirred at room temperature for 3 days. The reaction was concentrated and the residue purified by silica gel chromatography (0-100% ethyl acetate/hexanes) to afford the product as a white solid (0.56 g, 75%). 1H NMR (300 MHz, CDCl3) δ 4.43 (br s, 1H), 3.65-3.40 (m, 2H), 3.40 (s, 3H), 3.36-3.23 (m, 2H), 3.08 (dt, 1H, J=13.5, 3.9 Hz), 2.50-2.23 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

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